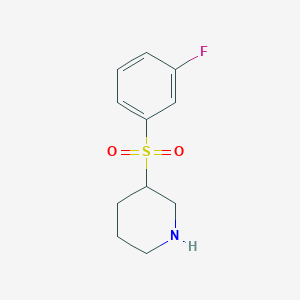
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is a synthetic steroid derivative. This compound is characterized by its unique cyclic structure, which includes a pregnane backbone and an acetal linkage formed with 1,2-ethanediol. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) typically involves the following steps:
Starting Material: The synthesis begins with pregnane-3,20-dione.
Formation of Acetal: The key step involves the reaction of pregnane-3,20-dione with 1,2-ethanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclic acetal.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetal group can be hydrolyzed under acidic conditions to regenerate the original ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Regeneration of pregnane-3,20-dione.
Applications De Recherche Scientifique
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with steroid receptors and enzymes involved in hormone metabolism.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnane-3,20-dione: The parent compound without the acetal linkage.
Progesterone: A naturally occurring steroid hormone with similar structural features.
Corticosterone: Another steroid hormone with a similar backbone but different functional groups.
Uniqueness
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is unique due to its cyclic acetal structure, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its stability, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C23H36O3 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H36O3/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h15,17-20H,4-14H2,1-3H3 |
Clé InChI |
VFBOQACQHXYULH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C5(OCCO5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)


![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)
![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)


![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)



